Cas no 1361726-06-8 (6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl)

6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 化学的及び物理的性質
名前と識別子
-
- 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl
-
- インチ: 1S/C13H7Cl3F2O/c14-8-5-4-7(6-10(8)16)12-9(15)2-1-3-11(12)19-13(17)18/h1-6,13H
- InChIKey: YAOCCBOCNJBIDN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1C=CC(=C(C=1)Cl)Cl)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 9.2
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007817-250mg |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A011007817-1g |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A011007817-500mg |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl |
1361726-06-8 | 97% | 500mg |
790.55 USD | 2021-05-31 |
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenylに関する追加情報
Introduction to 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl (CAS No. 1361726-06-8)
6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl, identified by its CAS number 1361726-06-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative features a unique structural configuration characterized by chloro and fluoro substituents, which contribute to its distinct chemical properties and potential applications. The compound's molecular structure, incorporating multiple halogen atoms, makes it a candidate for further exploration in the development of novel agrochemicals, electronic materials, and pharmaceutical intermediates.
The significance of 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl lies in its versatility and the potential it holds for synthesizing high-value products. The presence of chlorine atoms at the 3 and 4 positions, along with a difluoromethoxy group at the 2' position, imparts a high degree of reactivity and selectivity in chemical transformations. This makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been growing interest in halogenated biphenyls due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl align well with the demands of modern drug discovery pipelines. Researchers have leveraged its scaffold to develop compounds with enhanced binding affinity and metabolic stability. For instance, modifications to this core structure have led to the identification of molecules with promising antiviral and anticancer properties.
The compound's electronic properties also make it an attractive candidate for advanced material applications. Halogenated biphenyls are known for their ability to form stable π-conjugated systems, which are essential for organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of chlorine and fluorine substituents can modulate the energy levels of the molecule, making it suitable for tuning the performance of electronic devices. Recent studies have demonstrated its utility in designing high-efficiency charge transport materials for optoelectronic applications.
From a synthetic chemistry perspective, 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl serves as a versatile building block. The chlorine atoms at the 3 and 4 positions can be selectively displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. This flexibility is particularly valuable in late-stage functionalization strategies employed in drug development. Additionally, the difluoromethoxy group can participate in various transformations, including etherification and oxidation reactions, further expanding its synthetic utility.
The pharmaceutical industry has been particularly keen on exploring halogenated biphenyls due to their reported bioactivity. 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl has been investigated as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif is reminiscent of known bioactive molecules that exhibit inhibitory effects on target enzymes involved in disease pathways. By modifying its substituents strategically, researchers aim to enhance its pharmacological profile and develop next-generation treatments.
In conclusion, 6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl (CAS No. 1361726-06-8) represents a compound of considerable interest in both academic research and industrial applications. Its unique structural features offer opportunities for innovation across multiple domains, including pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies continue to evolve, the potential uses for this biphenyl derivative are likely to expand further, solidifying its role as a valuable chemical entity in modern science.
1361726-06-8 (6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl) 関連製品
- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)
- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 1251270-75-3(1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one)
- 607742-55-2(Sb 742457(gsk 742457))
- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)




